α2/α1 Adrenoceptor Selectivity Ratio: Idazoxan vs. Yohimbine and Rauwolscine
Idazoxan demonstrates a 5.4-fold higher α2/α1 selectivity ratio (245) compared to yohimbine (45) and 82-fold higher compared to rauwolscine (3) in functional tissue assays [1]. This selectivity advantage is further confirmed in pithed rat models where idazoxan was approximately ten times more potent than both yohimbine and rauwolscine in reversing clonidine-induced inhibition of electrically-stimulated vas deferens contractions [1].
| Evidence Dimension | α2/α1 adrenoceptor selectivity ratio |
|---|---|
| Target Compound Data | α2/α1 selectivity ratio = 245 |
| Comparator Or Baseline | Yohimbine: α2/α1 = 45; Rauwolscine: α2/α1 = 3 |
| Quantified Difference | 5.4-fold greater than yohimbine; 82-fold greater than rauwolscine |
| Conditions | Functional pA2 determination: prejunctional α2-antagonism vs. clonidine in rat vas deferens; postjunctional α1-antagonism vs. noradrenaline in rat anococcygeus muscle |
Why This Matters
Higher α2/α1 selectivity reduces confounding α1-adrenergic effects at α2-blocking concentrations, enabling cleaner interpretation of α2-mediated pharmacology.
- [1] Doxey JC, Lane AC, Roach AG, Virdee NK. Comparison of the α-adrenoceptor antagonist profiles of idazoxan (RX 781094), yohimbine, rauwolscine and corynanthine. Naunyn Schmiedebergs Arch Pharmacol. 1984;325(2):136-144. View Source
